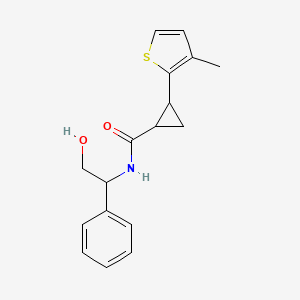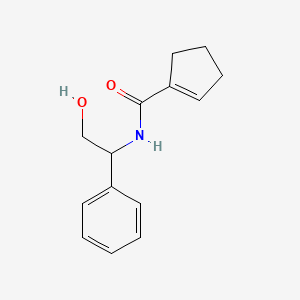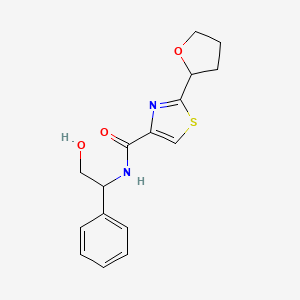![molecular formula C14H19FN2O3S B7642580 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various areas of research.
作用机制
The mechanism of action of 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, this compound A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin structure. In inflammation research, this compound A has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In metabolic disorders research, this compound A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects in various areas of research. In cancer research, this compound A has been shown to induce cell cycle arrest and apoptosis in tumor cells, as well as inhibit angiogenesis and metastasis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to inflamed tissues. In metabolic disorders research, this compound A has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, as well as reduce hepatic glucose production and lipid accumulation.
实验室实验的优点和局限性
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using this compound A in lab experiments, including its potential toxicity and off-target effects. It is important for researchers to carefully evaluate the potential risks and benefits of using this compound A in their experiments and to use appropriate controls and dosages.
未来方向
For research on 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A include its potential applications in combination therapy, its effects on different cell types and tissues, and its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A involves several steps, including the introduction of a fluoro group, a sulfonamide group, and a benzamide group onto a cyclopropyl ring. The final product is obtained through a coupling reaction between the intermediate compound and N-methyl-1-(1-methylcyclopropyl)ethylamine. The synthesis method has been reported in several scientific publications and has been optimized to achieve high yields and purity.
科学研究应用
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide A has been studied for its potential applications in various areas of research, including cancer, inflammation, and metabolic disorders. In cancer research, this compound A has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In metabolic disorders research, this compound A has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-9(14(2)6-7-14)17(3)13(18)11-5-4-10(8-12(11)15)21(16,19)20/h4-5,8-9H,6-7H2,1-3H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZMQOAWDVOVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)C(=O)C2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)

![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)
![6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)

![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)
![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)